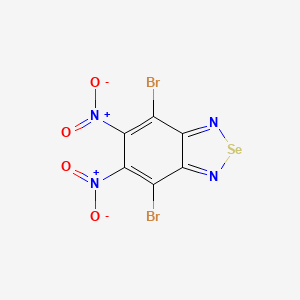
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine is a compound that features a piperazine ring substituted with a trifluoroethyl group and a propylamine chain. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine typically involves multi-step procedures. One common method includes the reaction of N-methylpiperazine with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. This is followed by the alkylation of the resulting intermediate with 3-chloropropylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dealkylated amines.
Scientific Research Applications
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: Similar in structure but lacks the piperazine ring.
1-(3-Aminopropyl)-4-methylpiperazine: Similar piperazine structure but without the trifluoroethyl group.
Uniqueness
N-Methyl-3-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-amine is unique due to the presence of both the trifluoroethyl group and the piperazine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H20F3N3 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H20F3N3/c1-14-3-2-4-15-5-7-16(8-6-15)9-10(11,12)13/h14H,2-9H2,1H3 |
InChI Key |
SZQOJIOTZYCUPC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1CCN(CC1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


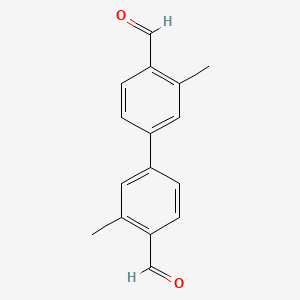
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)
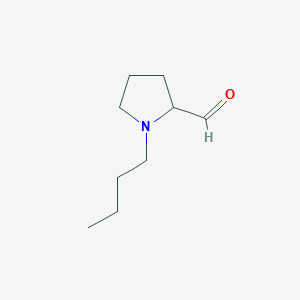

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)
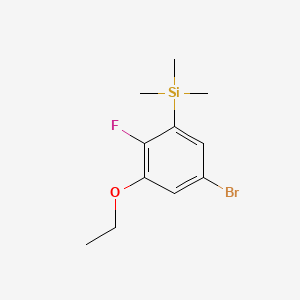
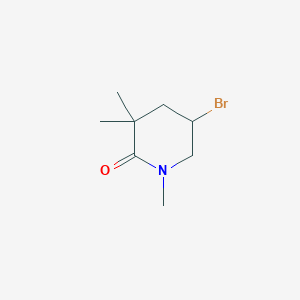
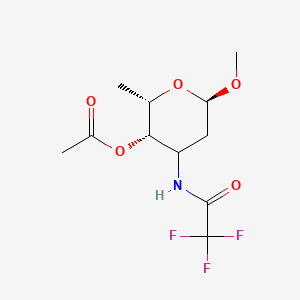
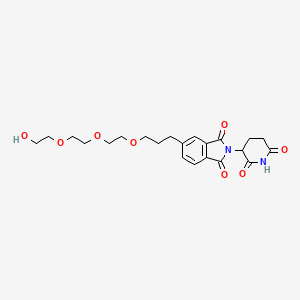
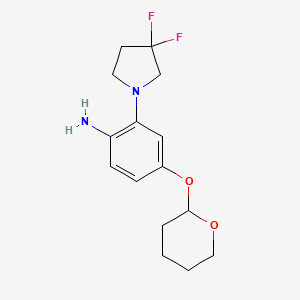
amine](/img/structure/B14768872.png)
![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)

